molecular formula C7H13NO2 B1362604 5,5-Diethyl-1,3-oxazolidin-2-one CAS No. 63461-25-6

5,5-Diethyl-1,3-oxazolidin-2-one

Cat. No.: B1362604
CAS No.: 63461-25-6
M. Wt: 143.18 g/mol
InChI Key: WKESKZXXTJESEK-UHFFFAOYSA-N
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Description

5,5-Diethyl-1,3-oxazolidin-2-one is a heterocyclic organic compound with the molecular formula C7H13NO2. It is a member of the oxazolidinone family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with two ethyl groups attached to the carbon at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diethyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of diethylamine with ethyl chloroformate, followed by cyclization with ethylene oxide. The reaction conditions often require a base such as sodium hydroxide to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as manganese dioxide can also enhance the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions: 5,5-Diethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form oxazoles using reagents like manganese dioxide.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Manganese dioxide in the presence of a solvent like dichloromethane.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

Scientific Research Applications

5,5-Diethyl-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is studied for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of oxazolidinone-based antibiotics, which are effective against multi-drug resistant bacteria.

    Industry: It is used in the production of polymers and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5,5-Diethyl-1,3-oxazolidin-2-one involves its ability to act as a chiral auxiliary, facilitating the formation of specific stereoisomers in chemical reactions. In medicinal applications, oxazolidinone derivatives inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis .

Comparison with Similar Compounds

    5,5-Dimethyl-1,3-oxazolidin-2-one: Similar in structure but with methyl groups instead of ethyl groups.

    4,4-Dimethyl-1,3-oxazolidin-2-one: Another oxazolidinone derivative with different substituents.

Uniqueness: 5,5-Diethyl-1,3-oxazolidin-2-one is unique due to its specific ethyl substitutions, which can influence its reactivity and the types of reactions it undergoes. This makes it particularly useful in the synthesis of certain chiral compounds and in applications where specific stereochemistry is crucial .

Properties

IUPAC Name

5,5-diethyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-7(4-2)5-8-6(9)10-7/h3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKESKZXXTJESEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC(=O)O1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20325267
Record name 5,5-diethyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63461-25-6
Record name NSC409509
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,5-diethyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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